molecular formula C10H9ClO3 B1314428 Ethyl 2-(2-chlorophenyl)-2-oxoacetate CAS No. 62123-75-5

Ethyl 2-(2-chlorophenyl)-2-oxoacetate

Cat. No.: B1314428
CAS No.: 62123-75-5
M. Wt: 212.63 g/mol
InChI Key: SARLYWYQFMPGNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-chlorophenyl)-2-oxoacetate is an organic compound with the molecular formula C10H9ClO3. It is a derivative of acetoacetic acid and contains a chlorophenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-chlorophenyl)-2-oxoacetate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with 2-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, and the product is isolated through standard workup procedures, including extraction and purification by recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher production rates and improved product purity. Industrial methods often focus on minimizing waste and reducing the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chlorophenyl)-2-oxoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(2-chlorophenyl)-2-oxoacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(2-chlorophenyl)-2-oxoacetate involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the keto and ester functional groups, which can participate in nucleophilic addition and substitution reactions. These interactions can lead to the formation of covalent bonds with biological molecules, potentially altering their function and activity .

Comparison with Similar Compounds

Ethyl 2-(2-chlorophenyl)-2-oxoacetate can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant applications in various fields of science and industry. Its unique structural features and reactivity make it a valuable intermediate in organic synthesis and a subject of ongoing research in chemistry, biology, and medicine.

Properties

IUPAC Name

ethyl 2-(2-chlorophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARLYWYQFMPGNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40468882
Record name ETHYL 2-CHLOROBENZOYLFORMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62123-75-5
Record name ETHYL 2-CHLOROBENZOYLFORMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(2-chlorophenyl)-2-oxoacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(2-chlorophenyl)-2-oxoacetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(2-chlorophenyl)-2-oxoacetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(2-chlorophenyl)-2-oxoacetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(2-chlorophenyl)-2-oxoacetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(2-chlorophenyl)-2-oxoacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.